N~1~,N~3~-Dimethylbutane-1,3-diamine
Description
N¹,N³-Dimethylbutane-1,3-diamine (CAS: 933738-55-7) is a branched aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molar mass of 130.23 g/mol . It features two methyl groups attached to the terminal nitrogen atoms of a butane-1,3-diamine backbone. This compound exhibits a density of 0.839 g/cm³ and a predicted boiling point of 158.1±8.0 °C, with a pKa of 10.41±0.25, indicating moderate basicity . It is used in pharmaceutical synthesis and materials science due to its ability to act as a linker or solubilizing agent.
Properties
CAS No. |
57757-16-1 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-N,3-N-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(8-3)4-5-7-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
DKZBLXUAJDHZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimethyl-butane-1,3-diamine typically involves the reaction of butane-1,3-diamine with methylating agents. One common method is the reaction of butane-1,3-diamine with formaldehyde and formic acid, which results in the formation of N,N’-dimethyl-butane-1,3-diamine through a reductive amination process .
Industrial Production Methods
In industrial settings, the production of N,N’-dimethyl-butane-1,3-diamine can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethyl-butane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are often employed.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and substituted amines .
Scientific Research Applications
N,N’-dimethyl-butane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which N,N’-dimethyl-butane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Diamines
N¹,N¹-Dimethylpropane-1,3-diamine
- Structure : C₅H₁₄N₂ (MW: 102.18 g/mol).
- Key Properties : Used to enhance water solubility in drug candidates. In one study, its attachment to a carbamate derivative increased aqueous solubility to >10 mg/mL and improved potency (EC₅₀ reduced from 1.29 nM to 0.25 nM) .
- Applications : Critical in synthesizing enantiopure compounds for Toll-like receptor agonists .
N¹,N¹,N³-Trimethylpropane-1,3-diamine
- Structure : C₆H₁₇N₃ (MW: 131.22 g/mol).
- Key Properties : Demonstrated 83.7% yield in cyclobutene-dione synthesis, highlighting its efficiency in forming stable amide bonds .
- Applications : Intermediate in anti-inflammatory and anticancer agents .
Putrescine (Butane-1,4-diamine)
Aromatic Diamines
N¹,N¹-Diethyl-4-methylbenzene-1,3-diamine
- Structure : C₁₁H₁₈N₂ (MW: 178.28 g/mol).
- Key Properties : Aromatic backbone with diethyl and methyl substituents (LogP: undisclosed).
- Applications : Precursor for acridine derivatives with anti-prion and neuroprotective activities .
N¹,N¹,N³,N³-Tetra(pyridin-4-yl)benzene-1,3-diamine
- Structure : C₂₆H₂₄N₆ (MW: 416.49 g/mol).
- Key Properties : High molecular weight and rigidity due to pyridinyl groups.
- Applications: Potential use in coordination polymers or metal-organic frameworks .
Complex Polyamines
N¹-(3-(Dimethylamino)propyl)-N³,N³-dimethylpropane-1,3-diamine
- Structure : C₁₁H₂₈N₄ (MW: 204.37 g/mol).
- Key Properties: Branched polyamine with multiple dimethylamino groups.
- Applications : Building block for supramolecular anticancer agents .
Spermine (N¹,N¹′-(Butane-1,4-diyl)dipropane-1,3-diamine)
Comparative Data Table
Research Findings and Trends
- Chain Length vs. Activity : Shorter-chain diamines (e.g., propane-1,3-diamine derivatives) often exhibit higher solubility, while butane-backbone analogs like N¹,N³-dimethylbutane-1,3-diamine balance lipophilicity and steric effects for drug delivery .
- Substituent Effects : Methyl groups improve metabolic stability, whereas ethyl or aromatic groups (e.g., in N¹,N¹-diethyl-4-methylbenzene-1,3-diamine) enhance binding to hydrophobic targets like prion proteins .
- Natural vs. Synthetic : Natural polyamines (e.g., putrescine, spermine) are metabolically labile, while synthetic analogs with methyl groups resist enzymatic degradation, making them suitable for long-acting therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
